Arachidonoyl m-Nitroaniline

Description

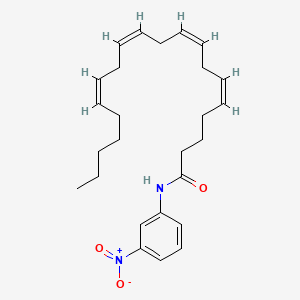

Structure

2D Structure

Properties

IUPAC Name |

(5Z,8Z,11Z,14Z)-N-(3-nitrophenyl)icosa-5,8,11,14-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-26(29)27-24-20-19-21-25(23-24)28(30)31/h6-7,9-10,12-13,15-16,19-21,23H,2-5,8,11,14,17-18,22H2,1H3,(H,27,29)/b7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OITDPRAMDXERDT-DOFZRALJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Arachidonoyl m-Nitroaniline for Researchers, Scientists, and Drug Development Professionals

Abstract

Arachidonoyl m-Nitroaniline (AmNA) is a synthetic chromogenic substrate pivotal for the characterization and screening of Fatty Acid Amide Hydrolase (FAAH), an enzyme of significant therapeutic interest. This technical guide provides a comprehensive overview of AmNA, including its chemical properties, its application in a continuous colorimetric assay for FAAH activity, detailed experimental protocols, and its context within the broader endocannabinoid signaling pathway. Quantitative data are presented in structured tables for clarity, and key processes are visualized using logical diagrams to facilitate understanding for researchers, scientists, and professionals in drug development.

Introduction to this compound (AmNA)

This compound, also known as AmNA, is a fatty acid amide designed specifically as a substrate for Fatty Acid Amide Hydrolase (FAAH).[1][2] FAAH is an integral membrane enzyme that plays a crucial role in the endocannabinoid system by hydrolyzing and thereby terminating the signaling of endogenous cannabinoids like anandamide (N-arachidonoylethanolamine, AEA).[3][4] The strategic design of AmNA incorporates the arachidonoyl backbone, recognized by the FAAH active site, linked to a m-nitroaniline reporter group. Upon enzymatic cleavage by FAAH, the chromogenic product, m-nitroaniline, is released. This product has a distinct yellow color and can be quantified spectrophotometrically, providing a direct measure of FAAH activity.[1] The use of AmNA offers a convenient and continuous assay for high-throughput screening of potential FAAH inhibitors, which are being investigated for their therapeutic potential in treating pain, anxiety, and other neurological disorders.[4]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Reference |

| Chemical Name | N-(3-nitrophenyl)-5Z,8Z,11Z,14Z-eicosatetraenamide | [1] |

| Synonyms | AmNA | [1] |

| CAS Number | 1175954-87-6 | [1] |

| Molecular Formula | C₂₆H₃₆N₂O₃ | [1] |

| Molecular Weight | 424.6 g/mol | [1] |

| Appearance | Typically supplied as a solution in methyl acetate | [1] |

| Solubility | DMF: 50 mg/mL, DMSO: 50 mg/mL, Ethanol: 50 mg/mL, DMSO:PBS (1:4): 1 mg/mL | [1] |

| Storage | -20°C | [1] |

| Stability | ≥ 2 years at -20°C | [1] |

Principle of the Colorimetric FAAH Assay

The utility of this compound lies in its application as a tool for a straightforward and continuous colorimetric assay of FAAH activity. The underlying principle is the enzymatic hydrolysis of the amide bond in AmNA by FAAH. This reaction liberates two products: arachidonic acid and m-nitroaniline. While AmNA itself is largely colorless, the product m-nitroaniline is a yellow-colored compound with a distinct absorbance maximum. By monitoring the increase in absorbance at this specific wavelength over time, the rate of the enzymatic reaction can be determined.

The concentration of the released m-nitroaniline can be calculated using the Beer-Lambert law:

A = εcl

Where:

-

A is the absorbance

-

ε is the molar extinction coefficient of m-nitroaniline (13,500 M⁻¹cm⁻¹ at 410 nm)[1]

-

c is the concentration of m-nitroaniline

-

l is the path length of the cuvette or microplate well

This direct relationship between product formation and absorbance allows for real-time kinetic analysis of FAAH activity.[5][6]

Detailed Experimental Protocols

The following protocols provide a general framework for utilizing this compound to measure FAAH activity in various biological preparations.

Preparation of Reagents

-

FAAH Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA. Store at 4°C.

-

This compound (AmNA) Stock Solution: Prepare a stock solution of AmNA in a suitable organic solvent such as DMSO or ethanol. The final concentration in the assay should be carefully determined based on the expected Km value.

-

FAAH Enzyme Source: This can be purified recombinant FAAH or lysates from cells or tissues known to express FAAH.

-

Cell Lysate Preparation:

-

Wash cells with ice-cold PBS.

-

Lyse cells in a suitable lysis buffer (e.g., Tris-HCl with protease inhibitors).

-

Centrifuge the lysate to pellet cellular debris.

-

Collect the supernatant containing the soluble FAAH enzyme.

-

-

Tissue Homogenate Preparation:

-

Homogenize fresh or frozen tissue in ice-cold lysis buffer.

-

Centrifuge the homogenate to remove debris.

-

The supernatant can be used directly, or a microsomal fraction can be prepared for enriched FAAH activity.

-

-

-

FAAH Inhibitor (Optional Control): A known FAAH inhibitor (e.g., URB597) should be used as a negative control to confirm that the observed activity is specific to FAAH.

FAAH Activity Assay Protocol (96-well plate format)

-

Prepare the reaction plate: Add the following to each well of a clear, flat-bottom 96-well microplate:

-

Test Wells: X µL of FAAH Assay Buffer, Y µL of enzyme preparation.

-

Inhibitor Control Wells: X µL of FAAH Assay Buffer, Y µL of enzyme preparation, and Z µL of FAAH inhibitor.

-

Blank Wells (No Enzyme): (X+Y) µL of FAAH Assay Buffer.

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to bring all components to the reaction temperature.

-

Initiate the reaction: Add A µL of the AmNA substrate solution to all wells to start the reaction. The final volume in each well should be consistent (e.g., 200 µL).

-

Kinetic Measurement: Immediately place the plate in a microplate reader capable of kinetic measurements. Read the absorbance at 410 nm at regular intervals (e.g., every 30-60 seconds) for a period of 15-30 minutes at 37°C.

-

Data Analysis:

-

Subtract the absorbance of the blank wells from the absorbance of the test and control wells at each time point.

-

Plot the change in absorbance versus time. The initial linear portion of the curve represents the initial reaction velocity (V₀).

-

Calculate the rate of m-nitroaniline production using the Beer-Lambert law (as described in Section 3).

-

Enzyme activity is typically expressed as nmol of product formed per minute per mg of protein.

-

Quantitative Data and Enzyme Kinetics

| Substrate | Enzyme Source | Km (µM) | Vmax (nmol/min/mg) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Arachidonoyl p-Nitroaniline (ApNA) | Recombinant HIS-FAAH (Dictyostelium) | 12.3 ± 1.5 | 5.8 ± 0.2 | 7.8 x 10³ | [7] |

| Decanoyl p-Nitroaniline (DpNA) | Recombinant HIS-FAAH (Dictyostelium) | 15.2 ± 2.1 | 6.5 ± 0.3 | 7.1 x 10³ | [7] |

| Oleamide | Recombinant rat FAAH | 104 | 5.7 | - | [8] |

| Anandamide | Human FAAH-1 | - | - | 38-fold greater than FAAH-2 | [9] |

| Oleoylethanolamide (OEA) | Human FAAH-1 | - | - | - | [10] |

| Palmitoylethanolamide (PEA) | Human FAAH-1 | - | - | - | [10] |

Note: The data for ApNA and DpNA are from a non-mammalian source and should be interpreted with caution when extrapolating to mammalian FAAH. The Vmax for oleamide is presented as reported in the literature.

Role in the Endocannabinoid Signaling Pathway

The significance of this compound as a research tool is best understood within the context of the endocannabinoid system. Fatty Acid Amide Hydrolase (FAAH) is a key regulatory enzyme in this pathway, primarily responsible for the degradation of the endocannabinoid anandamide.[3][11]

Anandamide is an endogenous lipid neurotransmitter that binds to and activates cannabinoid receptors (CB1 and CB2), which are the same receptors activated by Δ⁹-tetrahydrocannabinol (THC), the psychoactive component of cannabis.[12] The synthesis of anandamide occurs "on-demand" in postsynaptic neurons in response to an increase in intracellular calcium. Once released, anandamide travels retrogradely across the synapse to activate presynaptic CB1 receptors, leading to a suppression of neurotransmitter release. This process is known as retrograde signaling.

The action of anandamide is terminated by its transport into the postsynaptic neuron, where it is hydrolyzed by FAAH into arachidonic acid and ethanolamine, neither of which activate cannabinoid receptors.[11] By providing a means to measure FAAH activity, AmNA allows researchers to screen for and characterize inhibitors of this enzyme. FAAH inhibitors effectively increase the levels and duration of action of anandamide, thereby enhancing endocannabinoid signaling. This enhancement is being explored as a therapeutic strategy for a variety of conditions, including chronic pain, anxiety disorders, and neurodegenerative diseases.[4]

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. How to Measure Enzyme Kinetics Using Spectrophotometry [synapse.patsnap.com]

- 6. bitesizebio.com [bitesizebio.com]

- 7. researchgate.net [researchgate.net]

- 8. Structure-guided inhibitor design for human FAAH by interspecies active site conversion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs) [frontiersin.org]

- 12. Supersensitivity to anandamide and enhanced endogenous cannabinoid signaling in mice lacking fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

The Mechanism of Action of Arachidonoyl m-Nitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidonoyl m-Nitroaniline (AmNA) is a synthetic compound widely utilized in biochemical research as a chromogenic substrate for the enzyme Fatty Acid Amide Hydrolase (FAAH). Its primary mechanism of action is to act as a substrate mimic of endogenous fatty acid amides, such as anandamide, allowing for the quantification of FAAH activity through a simple and robust colorimetric assay. This guide provides an in-depth overview of the core mechanism of AmNA, its kinetic properties, detailed experimental protocols for its use, and its place within the broader context of the endocannabinoid signaling pathway.

Core Mechanism of Action: Substrate for FAAH Hydrolysis

The fundamental mechanism of action of this compound lies in its specific recognition and enzymatic degradation by Fatty Acid Amide Hydrolase (FAAH). FAAH is an integral membrane protein that belongs to the serine hydrolase superfamily and plays a crucial role in the termination of signaling by a variety of endogenous fatty acid amides.

The enzymatic reaction proceeds as follows:

-

Binding: The arachidonoyl lipid tail of AmNA anchors the molecule within the hydrophobic active site of the FAAH enzyme.

-

Hydrolysis: The catalytic serine residue (Ser241) in the active site of FAAH nucleophilically attacks the carbonyl carbon of the amide bond in AmNA.

-

Product Release: This hydrolysis cleaves the amide bond, releasing two products: arachidonic acid and m-nitroaniline.

-

Colorimetric Detection: The released m-nitroaniline is a yellow-colored compound that can be readily detected and quantified by spectrophotometry at a wavelength of approximately 410 nm.

The rate of formation of m-nitroaniline is directly proportional to the enzymatic activity of FAAH, providing a reliable method for measuring the enzyme's catalytic efficiency and for screening potential FAAH inhibitors.

Data Presentation: Physicochemical and Kinetic Properties

The utility of this compound as a research tool is defined by its specific physicochemical and kinetic parameters.

| Property | Value | Notes |

| Molecular Formula | C₂₆H₃₆N₂O₃ | |

| Molecular Weight | 424.6 g/mol | |

| Product of Hydrolysis | m-Nitroaniline | A yellow chromophore. |

| Molar Extinction Coefficient (ε) of m-Nitroaniline | 13,500 M⁻¹cm⁻¹ at 410 nm[1][2] | This value is crucial for calculating the concentration of the product and, consequently, the FAAH activity using the Beer-Lambert law. |

| Kinetic Parameters (for Arachidonoyl p-nitroaniline) | Km: 12.5 ± 2.1 µMkcat: 0.21 ± 0.01 s⁻¹ | Data is for the closely related isomer, Arachidonoyl p-nitroaniline (ApNA), with FAAH from Dictyostelium. These values provide a reasonable estimate of the kinetic properties of AmNA.[3] |

Experimental Protocols

Protocol for Measuring FAAH Activity using this compound

This protocol outlines a standard procedure for determining the activity of FAAH in a 96-well plate format.

1. Reagent Preparation:

-

FAAH Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.

-

FAAH Enzyme Preparation: Recombinant FAAH or tissue/cell lysates containing FAAH should be diluted to the desired concentration in cold FAAH Assay Buffer immediately before use.

-

AmNA Substrate Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).

-

AmNA Working Solution: Dilute the AmNA stock solution in the FAAH Assay Buffer to the desired final concentration.

2. Assay Procedure:

-

Plate Setup: Add 50 µL of the diluted FAAH enzyme preparation to the wells of a 96-well microplate. Include appropriate controls, such as a "no enzyme" blank containing only the assay buffer.

-

Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to allow the temperature to equilibrate.

-

Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of the AmNA working solution to each well. The final volume in each well will be 100 µL.

-

Kinetic Measurement: Immediately place the microplate in a spectrophotometer pre-heated to 37°C. Measure the absorbance at 410 nm every minute for a period of 10-30 minutes.

-

Data Analysis:

-

Calculate the rate of the reaction (V) by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).

-

Convert the rate from absorbance units to molar concentration using the Beer-Lambert law: Activity (mol/min) = (ΔAbs/min) / ε * l , where ε is the molar extinction coefficient of m-nitroaniline (13,500 M⁻¹cm⁻¹) and l is the path length of the sample in the well (in cm).

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

Arachidonoyl m-Nitroaniline as a FAAH Substrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty Acid Amide Hydrolase (FAAH) is a key serine hydrolase in the endocannabinoid system, primarily responsible for the degradation of the endogenous cannabinoid anandamide (N-arachidonoylethanolamine, AEA) and other related fatty acid amides.[1] By terminating the signaling of these bioactive lipids, FAAH plays a crucial role in modulating a wide range of physiological processes, including pain perception, inflammation, and neurological functions. Consequently, FAAH has emerged as a significant therapeutic target for the development of novel analgesics, anti-inflammatory agents, and anxiolytics.

The study of FAAH activity and the screening of its inhibitors necessitate reliable and efficient assay methodologies. Arachidonoyl m-Nitroaniline (AmNA) is a chromogenic substrate developed for the colorimetric determination of FAAH activity.[2] This guide provides a comprehensive technical overview of AmNA as a FAAH substrate, including its biochemical properties, a generalized experimental protocol for its use, and a discussion of relevant kinetic data. Furthermore, it visually elucidates the underlying biochemical pathways and experimental workflows through detailed diagrams.

Biochemical Properties of this compound (AmNA)

This compound is a synthetic molecule that mimics the structure of the natural FAAH substrate, anandamide. It comprises an arachidonoyl chain linked to a m-nitroaniline group. The enzymatic hydrolysis of the amide bond by FAAH releases arachidonic acid and the yellow-colored product, m-nitroaniline.[2] The production of m-nitroaniline can be monitored spectrophotometrically, providing a continuous and convenient measure of FAAH activity.

Table 1: Physicochemical Properties of this compound (AmNA)

| Property | Value | Reference |

| Molecular Formula | C₂₆H₃₆N₂O₃ | [2] |

| Molecular Weight | 424.6 g/mol | [2] |

| Appearance | Solution in methyl acetate | [2] |

| Solubility | DMF: 50 mg/ml, DMSO: 50 mg/ml, Ethanol: 50 mg/ml, DMSO:PBS (1:4): 1 mg/ml | [2] |

| Storage | -20°C | [2] |

| Stability | ≥ 2 years at -20°C | [2] |

The principle of the assay is based on the increase in absorbance at or near the λmax of m-nitroaniline.

Table 2: Spectroscopic Properties for FAAH Assay using AmNA

| Parameter | Value | Reference |

| Product | m-Nitroaniline | [2] |

| Molar Extinction Coefficient (ε) of m-Nitroaniline | 13,500 M⁻¹cm⁻¹ | [2] |

| Wavelength for Detection | 410 nm | [2] |

FAAH Kinetics with Chromogenic and Natural Substrates

A critical aspect of utilizing any substrate for enzymatic studies is the understanding of its kinetic parameters, namely the Michaelis constant (Km) and the maximum velocity (Vmax). These values provide insights into the affinity of the enzyme for the substrate and the catalytic efficiency of the reaction.

Note: Despite a comprehensive literature search, specific Km and Vmax values for the hydrolysis of this compound (AmNA) by FAAH could not be located in the available scientific literature. However, to provide a relevant quantitative context, the kinetic data for the closely related isomer, Arachidonoyl p-Nitroaniline (ApNA), and other relevant FAAH substrates are presented below. It is important to note that the position of the nitro group on the aniline ring can influence the electronic properties of the substrate and may affect the kinetic parameters.

Table 3: Kinetic Parameters of FAAH with Various Substrates

| Substrate | Enzyme Source | Km (µM) | Vmax (nmol/min/mg) | Reference |

| Arachidonoyl p-Nitroaniline (ApNA) | Recombinant HIS-FAAH from Dictyostelium | 23.4 ± 4.2 | 0.14 ± 0.01 | [3] |

| Oleamide | Rat Liver FAAH | 104 | 5.7 | [4] |

| Anandamide (AEA) | FAAH-2 expressing HeLa homogenates | 7.9 ± 1.5 | 0.71 ± 0.04 | [5] |

| N-arachidonoyl glycine | Transfected FAAH | Not specified | 0.02 | [6] |

| Anandamide (C20:4-NAE) | Transfected FAAH | Not specified | 0.5 | [6] |

Experimental Protocols

The following section outlines a generalized experimental protocol for determining FAAH activity using AmNA as a substrate. This protocol is based on the established principles of colorimetric enzyme assays and the known properties of AmNA. Researchers should note that optimization of specific parameters, such as enzyme and substrate concentrations, may be necessary for different experimental systems.

Preparation of Reagents

-

FAAH Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA. Store at 4°C.

-

FAAH Enzyme Preparation:

-

For recombinant FAAH, thaw the enzyme on ice and dilute to the desired concentration in ice-cold FAAH Assay Buffer. The optimal concentration should be determined empirically through initial activity assays.

-

For tissue homogenates or cell lysates, prepare the sample in an appropriate lysis buffer, centrifuge to pellet cellular debris, and collect the supernatant containing the enzyme. Determine the total protein concentration of the lysate for normalization of activity.

-

-

AmNA Substrate Solution:

-

Prepare a stock solution of AmNA in a suitable organic solvent such as DMSO or ethanol. Based on its solubility, a 50 mg/ml stock can be prepared.[2]

-

From the stock solution, prepare a working solution of AmNA by diluting it in the FAAH Assay Buffer. The final concentration of the organic solvent in the assay should be kept low (typically ≤1%) to avoid enzyme inhibition. The optimal final concentration of AmNA should be determined by performing a substrate titration curve to ensure the assay is conducted under substrate-saturating conditions.

-

Assay Procedure (96-well plate format)

-

Assay Plate Setup:

-

Sample Wells: Add FAAH enzyme preparation to the wells of a 96-well microplate.

-

Blank/Negative Control Wells: Add the same volume of FAAH Assay Buffer or heat-inactivated enzyme preparation to separate wells. This will be used to subtract the background absorbance.

-

Positive Control (Optional): If available, a known potent FAAH inhibitor can be pre-incubated with the enzyme to demonstrate specific inhibition of the signal.

-

-

Pre-incubation: Equilibrate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.

-

Reaction Initiation: Add the AmNA working solution to all wells to initiate the enzymatic reaction.

-

Kinetic Measurement: Immediately place the microplate in a spectrophotometer capable of kinetic measurements. Read the absorbance at 410 nm at regular intervals (e.g., every 30-60 seconds) for a defined period (e.g., 15-30 minutes). The rate of increase in absorbance should be linear during the initial phase of the reaction.

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve for each well.

-

Subtract the rate of the blank wells from the rate of the sample wells to obtain the FAAH-specific activity.

-

Convert the rate of absorbance change to the rate of product formation using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of m-nitroaniline (13,500 M⁻¹cm⁻¹), c is the concentration, and l is the path length of the sample in the well.

-

Visualizations

FAAH-Catalyzed Hydrolysis of this compound

Caption: FAAH catalyzes the hydrolysis of AmNA into two products.

Experimental Workflow for a Colorimetric FAAH Assay

Caption: A typical workflow for a colorimetric FAAH assay.

Role of FAAH in the Endocannabinoid Signaling Pathway

Caption: FAAH terminates anandamide signaling in the synapse.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. This compound 1175954-87-6 | MCE [medchemexpress.cn]

- 4. Fluorimetric Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A spectrophotometric assay for fatty acid amide hydrolase suitable for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

The Development and Application of Arachidonoyl m-Nitroaniline (AmNA): A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Arachidonoyl m-Nitroaniline (AmNA), a synthetic nitroaniline fatty acid amide crucial for the study of Fatty Acid Amide Hydrolase (FAAH) activity. Developed as a chromogenic substrate, AmNA has become an invaluable tool for researchers in pharmacology and drug development, facilitating high-throughput screening of potential FAAH inhibitors. This document details its chemical properties, mechanism of action, and the experimental protocols for its use.

Core Properties of this compound

This compound (AmNA) is a synthetic molecule designed specifically as a substrate for Fatty Acid Amide Hydrolase (FAAH). Its chemical and physical properties are summarized below.

| Property | Value |

| Formal Name | N-(3-nitrophenyl)-5Z,8Z,11Z,14Z-eicosatetraenamide |

| Synonym | AmNA |

| CAS Number | 1175954-87-6 |

| Molecular Formula | C₂₆H₃₆N₂O₃ |

| Formula Weight | 424.6 g/mol |

| Purity | ≥98% |

| Formulation | A solution in methyl acetate |

| λmax | 203, 242 nm |

| Storage | -20°C |

| Stability | ≥ 2 years |

Table 1: Physicochemical Properties of this compound. This table summarizes the key physical and chemical characteristics of AmNA.[1][2]

Solubility Data

The solubility of AmNA in various solvents is a critical factor for its use in experimental settings.

| Solvent | Concentration |

| DMF | 50 mg/ml |

| DMSO | 50 mg/ml |

| DMSO:PBS (1:4) | 1 mg/ml |

| Ethanol | 50 mg/ml |

Table 2: Solubility of this compound. This table provides the solubility of AmNA in common laboratory solvents.[1][2]

Mechanism of Action: A Chromogenic Assay for FAAH Activity

The utility of this compound lies in its role as a chromogenic substrate for Fatty Acid Amide Hydrolase (FAAH). FAAH is an integral membrane enzyme that plays a crucial role in the degradation of endogenous fatty acid amides, such as the endocannabinoid anandamide.[1] The enzyme hydrolyzes the amide bond of its substrates.

When AmNA is exposed to FAAH, the enzyme cleaves the amide bond, releasing arachidonic acid and the yellow-colored dye, m-nitroaniline. The release of m-nitroaniline can be quantified spectrophotometrically by measuring the absorbance at 410 nm (ε = 13,500 M⁻¹cm⁻¹).[1][2][3] This reaction provides a convenient and continuous colorimetric assay for measuring FAAH activity, making it suitable for high-throughput screening of FAAH inhibitors in a 96-well plate format.[1][2]

References

The Role of Arachidonoyl m-Nitroaniline in Endocannabinoid Research: A Technical Guide

Introduction

Arachidonoyl m-Nitroaniline (AmNA) is a synthetic compound that has become an invaluable tool in the field of endocannabinoid research. As a chromogenic substrate for the enzyme Fatty Acid Amide Hydrolase (FAAH), AmNA provides a straightforward and efficient method for measuring FAAH activity. This technical guide offers an in-depth overview of AmNA's core applications, experimental protocols, and its significance in the development of novel therapeutics targeting the endocannabinoid system. This document is intended for researchers, scientists, and drug development professionals actively engaged in this area of study.

The Endocannabinoid System and the Role of FAAH

The endocannabinoid system (ECS) is a complex and ubiquitous signaling system that plays a crucial role in regulating a wide array of physiological processes, including pain, mood, appetite, and memory. The primary psychoactive constituent of cannabis, Δ⁹-tetrahydrocannabinol (THC), exerts its effects by interacting with cannabinoid receptors, principally CB1 and CB2. The endogenous ligands for these receptors, known as endocannabinoids, are naturally produced lipids. The most extensively studied endocannabinoid is N-arachidonoylethanolamine, or anandamide.

The signaling activity of anandamide is tightly regulated by its synthesis on demand and its rapid degradation. Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the hydrolytic inactivation of anandamide, breaking it down into arachidonic acid and ethanolamine. By controlling the levels of anandamide, FAAH plays a critical role in modulating endocannabinoid tone. Consequently, the inhibition of FAAH has emerged as a promising therapeutic strategy for a variety of conditions, including anxiety, pain, and inflammatory disorders, by potentiating the endogenous effects of anandamide.

This compound: A Tool for Measuring FAAH Activity

This compound (AmNA) is a structural analog of anandamide. It is specifically designed to act as a substrate for FAAH. The utility of AmNA in research lies in its chromogenic properties. When AmNA is hydrolyzed by FAAH, it releases arachidonic acid and a yellow-colored compound, m-nitroaniline. The intensity of the yellow color is directly proportional to the amount of m-nitroaniline produced, which in turn reflects the level of FAAH activity.

This colorimetric assay offers several advantages for researchers:

-

Simplicity and Convenience: The assay is technically straightforward and can be performed using a standard spectrophotometer or microplate reader.

-

High-Throughput Screening: The 96-well plate format compatibility makes AmNA ideal for high-throughput screening (HTS) of large libraries of potential FAAH inhibitors.

-

Quantitative Analysis: The assay allows for the quantitative determination of FAAH activity and the inhibitory potency of test compounds.

Quantitative Data

| Substrate | Enzyme Source | Km (µM) | Vmax (nmol/min/mg) | Reference |

| Arachidonoyl p-Nitroaniline | Recombinant HIS-FAAH from Dictyostelium | 15.9 ± 2.1 | 1.8 ± 0.05 |

Experimental Protocols

The following is a detailed protocol for a standard in vitro colorimetric assay to measure FAAH activity using this compound.

Materials:

-

This compound (AmNA)

-

FAAH enzyme source (e.g., rat brain homogenate, recombinant human FAAH)

-

Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA

-

Test compounds (potential FAAH inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 410 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AmNA in a suitable organic solvent (e.g., methyl acetate or DMSO).

-

Dilute the FAAH enzyme preparation to the desired concentration in ice-cold Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Prepare serial dilutions of the test compounds in the Assay Buffer. Ensure the final solvent concentration in the assay is consistent across all wells and does not exceed a level that inhibits enzyme activity (typically ≤1% DMSO).

-

-

Assay Setup:

-

Add the following to the wells of a 96-well microplate:

-

Blank wells: Assay Buffer only (for background subtraction).

-

Control wells (100% activity): FAAH enzyme and vehicle (solvent used for test compounds).

-

Test wells: FAAH enzyme and the desired concentration of the test compound.

-

-

The final volume in each well should be brought to a consistent level with Assay Buffer.

-

-

Pre-incubation:

-

Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the test compounds to interact with the FAAH enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the AmNA substrate to all wells. The final concentration of AmNA should be optimized, but a concentration around the Km (if known) or a concentration that gives a robust signal is typically used.

-

Immediately begin measuring the absorbance at 410 nm in a microplate reader. Readings can be taken kinetically over a period of time (e.g., 10-30 minutes) or as an endpoint measurement after a fixed incubation time at 37°C.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

For kinetic assays, determine the initial reaction velocity (rate of change in absorbance over time) from the linear portion of the curve.

-

For endpoint assays, use the final absorbance values.

-

Calculate the percent inhibition for each concentration of the test compound relative to the control wells (100% activity).

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of FAAH activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of Anandamide Degradation and its Study Using AmNA

The following diagram illustrates the role of FAAH in the endocannabinoid signaling pathway and how AmNA is utilized as a research tool to investigate this process.

Caption: Endocannabinoid signaling and the use of AmNA in FAAH assays.

Experimental Workflow for FAAH Inhibitor Screening

The following diagram outlines the typical workflow for screening potential FAAH inhibitors using the AmNA-based colorimetric assay.

Caption: A typical workflow for screening FAAH inhibitors using AmNA.

Conclusion

This compound has proven to be a robust and reliable tool for the study of Fatty Acid Amide Hydrolase in the context of endocannabinoid research. Its utility in a simple, colorimetric assay has facilitated the high-throughput screening and characterization of FAAH inhibitors, which hold significant promise as a novel class of therapeutics. This technical guide provides the fundamental knowledge required for researchers to effectively employ AmNA in their investigations, thereby contributing to a deeper understanding of the endocannabinoid system and the development of next-generation medicines.

Arachidonoyl m-Nitroaniline: A Technical Guide for Studying Fatty Acid Amide Hydrolase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty Acid Amide Hydrolase (FAAH) is a key serine hydrolase enzyme responsible for the degradation of endogenous fatty acid amides, most notably the endocannabinoid anandamide (N-arachidonoylethanolamine, AEA). By terminating the signaling of these bioactive lipids, FAAH plays a crucial role in a wide array of physiological and pathological processes, including pain, inflammation, anxiety, and neurodegeneration. Consequently, FAAH has emerged as a significant therapeutic target for the development of novel analgesics, anti-inflammatory agents, and anxiolytics. The study of FAAH activity and the screening for its inhibitors are therefore of paramount importance in neuroscience and drug discovery.

Arachidonoyl m-Nitroaniline (AmNA) is a chromogenic substrate that provides a convenient and continuous colorimetric assay for measuring FAAH activity.[1] The enzymatic hydrolysis of the amide bond in AmNA by FAAH releases arachidonic acid and a yellow-colored product, m-nitroaniline. The rate of m-nitroaniline formation, which can be monitored spectrophotometrically, is directly proportional to the FAAH activity. This technical guide provides a comprehensive overview of the use of AmNA in studying FAAH, including its properties, a detailed experimental protocol for a colorimetric assay, and the downstream signaling pathways affected by FAAH inhibition.

Properties of this compound

A thorough understanding of the physicochemical properties of AmNA is essential for its effective use in FAAH assays.

| Property | Value |

| Synonyms | AmNA, N-(3-nitrophenyl)-5Z,8Z,11Z,14Z-eicosatetraenamide |

| CAS Number | 1175954-87-6 |

| Molecular Formula | C₂₆H₃₆N₂O₃ |

| Molecular Weight | 424.6 g/mol |

| Appearance | Yellow to orange solid |

| Solubility | Soluble in organic solvents such as DMSO, ethanol, and methanol. Limited solubility in aqueous buffers. |

| Excitation/Emission (for m-nitroaniline) | The product of the enzymatic reaction, m-nitroaniline, has a maximum absorbance at approximately 410 nm. |

FAAH Kinetics with Nitroaniline-Based Substrates

| Substrate | Enzyme Source | K_m (µM) | V_max (nmol/min/mg) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| Arachidonoyl p-Nitroaniline (ApNA) | Dictyostelium discoideum FAAH | 35.7 ± 5.4 | 1.2 ± 0.1 | 0.01 | 280 |

Disclaimer: The data presented above is for Arachidonoyl p-Nitroaniline (ApNA) with FAAH from a non-mammalian source and should be considered as an estimation. Researchers should determine the kinetic parameters for AmNA with their specific enzyme preparation.

Experimental Protocols

Colorimetric FAAH Activity Assay Using this compound

This protocol outlines a general procedure for measuring FAAH activity in a 96-well plate format using AmNA as a substrate. The assay can be adapted for use with purified enzymes, cell lysates, or tissue homogenates.

Materials:

-

This compound (AmNA)

-

FAAH enzyme source (e.g., purified recombinant FAAH, cell lysates, or tissue homogenates)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.1% (w/v) BSA

-

DMSO (for dissolving AmNA)

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 410 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of AmNA (e.g., 10 mM) in DMSO.

-

Dilute the FAAH enzyme source to the desired concentration in ice-cold Assay Buffer. The optimal concentration should be determined empirically through enzyme titration experiments.

-

-

Assay Setup:

-

Add 90 µL of Assay Buffer to each well of the 96-well plate.

-

Add 5 µL of the FAAH enzyme preparation to the sample wells. For the negative control (no enzyme) wells, add 5 µL of Assay Buffer.

-

If testing for inhibitors, add the inhibitor compound dissolved in a suitable solvent to the desired final concentration. Add the same volume of solvent to the control wells. Pre-incubate the enzyme with the inhibitor for a specified time if required.

-

-

Initiation of the Reaction:

-

To start the reaction, add 5 µL of the AmNA stock solution to each well. The final concentration of AmNA will typically be in the range of 10-100 µM, but the optimal concentration should be determined from a substrate titration curve.

-

-

Measurement:

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Measure the absorbance at 410 nm at regular intervals (e.g., every 1-2 minutes) for a period of 15-60 minutes.

-

-

Data Analysis:

-

For each well, plot the absorbance at 410 nm against time.

-

Determine the initial reaction velocity (V₀) from the linear portion of the curve.

-

Subtract the rate of the no-enzyme control from the rates of the sample wells to correct for non-enzymatic hydrolysis of AmNA.

-

FAAH activity can be calculated using the Beer-Lambert law (A = εcl), where A is the change in absorbance per unit time, ε is the molar extinction coefficient of m-nitroaniline (approximately 13,500 M⁻¹cm⁻¹ at 410 nm), c is the concentration of m-nitroaniline produced, and l is the path length of the sample in the well.

-

Visualizations

FAAH Catalytic Cycle with this compound

Caption: FAAH binds to its substrate, AmNA, forming an enzyme-substrate complex.

Experimental Workflow for FAAH Inhibition Assay

Caption: A typical workflow for determining the inhibitory potential of compounds against FAAH.

Downstream Signaling Pathways of FAAH Inhibition

Caption: Inhibition of FAAH leads to increased anandamide levels and downstream signaling.

Conclusion

This compound serves as a valuable tool for researchers studying the function and inhibition of Fatty Acid Amide Hydrolase. Its use in a simple and robust colorimetric assay allows for the continuous monitoring of FAAH activity, making it suitable for a variety of applications, from basic enzyme characterization to high-throughput screening of potential inhibitors. While a lack of readily available kinetic data for AmNA with mammalian FAAH necessitates empirical determination by individual researchers, the principles and protocols outlined in this guide provide a solid foundation for its successful implementation in the laboratory. The continued investigation of FAAH and its modulators holds great promise for the development of new therapeutics for a range of human diseases.

References

An In-Depth Technical Guide to the Colorimetric Fatty Acid Amide Hydrolase (FAAH) Assay Using Arachidonoyl m-Nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the colorimetric assay for measuring Fatty Acid Amide Hydrolase (FAAH) activity using Arachidonoyl m-Nitroaniline (AmNA) as a substrate. FAAH is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the endogenous cannabinoid anandamide. Inhibition of FAAH is a promising therapeutic strategy for various conditions, including pain, anxiety, and inflammatory disorders. This colorimetric assay offers a convenient and straightforward method for screening FAAH inhibitors and characterizing enzyme kinetics.

Core Principle of the Assay

The colorimetric FAAH assay leverages the enzymatic hydrolysis of a synthetic substrate, this compound (AmNA). FAAH cleaves the amide bond of AmNA, releasing two products: arachidonic acid and the chromogenic molecule m-nitroaniline. The production of m-nitroaniline results in a measurable increase in absorbance at a specific wavelength, which is directly proportional to the FAAH enzyme activity. This yellow-colored product can be quantified using a standard spectrophotometer or microplate reader.

The key advantages of this assay are its simplicity, cost-effectiveness, and suitability for high-throughput screening of potential FAAH inhibitors.

Enzymatic Reaction and Signaling Pathway

FAAH is a serine hydrolase that plays a crucial role in terminating the signaling of N-acylethanolamines (NAEs), most notably the endocannabinoid anandamide. By hydrolyzing anandamide into arachidonic acid and ethanolamine, FAAH regulates the levels of this neurotransmitter and its effects on cannabinoid receptors (CB1 and CB2). The colorimetric assay using AmNA mimics this natural process, with AmNA serving as a surrogate substrate for anandamide.

Experimental Protocols

While a universally standardized protocol for the colorimetric FAAH assay with AmNA is not available, the following methodologies are based on established principles for similar enzyme assays and information gathered from technical data sheets. Researchers should optimize these protocols for their specific experimental conditions.

Reagents and Materials

-

FAAH Enzyme: Purified recombinant FAAH or tissue homogenates/microsomal fractions containing FAAH.

-

Assay Buffer: A common buffer is 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA. The high pH is optimal for FAAH activity.

-

Substrate: this compound (AmNA), typically dissolved in a solvent like DMSO or ethanol to create a stock solution.

-

Test Compounds: Potential FAAH inhibitors dissolved in a suitable solvent (e.g., DMSO).

-

Microplate Reader: Capable of measuring absorbance at 410 nm.

-

96-well Microplates: Clear, flat-bottom plates are suitable for this assay.

Experimental Workflow for FAAH Activity Measurement

The general workflow for measuring FAAH activity involves the incubation of the enzyme with the substrate and subsequent measurement of the product formation.

Detailed Methodology for Inhibitor Screening

-

Reagent Preparation:

-

Prepare the assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA).

-

Dilute the FAAH enzyme preparation to the desired concentration in ice-cold assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Prepare a stock solution of AmNA in DMSO or ethanol. Further dilute the stock solution in assay buffer to the desired working concentration. The final concentration of AmNA in the assay will typically be at or near its Km value to ensure sensitivity to competitive inhibitors.

-

Prepare serial dilutions of the test compounds (potential inhibitors) in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

In a 96-well microplate, add the following to triplicate wells:

-

Blank (No Enzyme) Wells: Assay buffer.

-

Control (No Inhibitor) Wells: FAAH enzyme and solvent vehicle (e.g., DMSO).

-

Inhibitor Wells: FAAH enzyme and the desired concentration of the test compound.

-

-

Pre-incubate the plate at 37°C for a defined period (e.g., 10-15 minutes) to allow the inhibitors to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the AmNA substrate solution to all wells.

-

Incubate the plate at 37°C for a specific time (e.g., 15-30 minutes). The incubation time should be optimized to ensure the reaction remains in the linear range.

-

Stop the reaction (optional, depending on the desired endpoint) or proceed directly to the measurement.

-

Measure the absorbance of each well at 410 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from the absorbance readings of all other wells.

-

Calculate the percentage of FAAH inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Absorbance of Inhibitor Well / Absorbance of Control Well)] x 100

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Data Presentation

Quantitative data from colorimetric FAAH assays are crucial for comparing the potency of different inhibitors and for understanding the kinetic properties of the enzyme.

Table 1: Key Parameters for the Colorimetric FAAH Assay

| Parameter | Value | Reference |

| Substrate | This compound (AmNA) | N/A |

| Product | m-Nitroaniline | N/A |

| Wavelength of Max Absorbance (λmax) | 410 nm | [1] |

| Molar Extinction Coefficient (ε) of m-Nitroaniline | 13,500 M⁻¹cm⁻¹ | [1] |

Table 2: Illustrative Kinetic Parameters for FAAH with a Similar Substrate (Arachidonoyl p-Nitroaniline - ApNA) from Dictyostelium discoideum

Note: This data is for a related substrate and a non-mammalian FAAH and is provided for illustrative purposes. Kinetic parameters for AmNA with mammalian FAAH should be determined experimentally.

| Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| ApNA | 15.2 ± 2.1 | 1.8 ± 0.1 | 0.02 | 1316 |

Table 3: Example IC50 Values for FAAH Inhibitors (Determined by Various Methods)

Note: These IC50 values were determined using different assay methods and are provided as examples of the types of data that can be generated. IC50 values obtained with the AmNA colorimetric assay should be determined experimentally.

| Inhibitor | IC50 (nM) | Assay Method |

| URB597 | 4.6 | Fluorometric |

| PF-3845 | 7.0 | Enzyme-coupled |

| JZL195 | ~8 | Fluorometric |

Conclusion

The colorimetric FAAH assay using this compound provides a valuable tool for researchers in the field of endocannabinoid research and drug discovery. Its simplicity and adaptability to high-throughput formats make it an excellent choice for the initial screening of large compound libraries for potential FAAH inhibitors. While fluorometric and radiometric assays may offer higher sensitivity, the colorimetric method remains a robust and accessible option for many laboratories. For accurate and reliable results, it is essential to carefully optimize the assay conditions and validate the findings with orthogonal methods. This guide provides a solid foundation for the implementation and interpretation of this important enzymatic assay.

References

An In-Depth Technical Guide to Arachidonoyl m-Nitroaniline (AmNA) for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidonoyl m-Nitroaniline (AmNA), with the CAS Number 1175954-87-6, is a crucial tool in the study of the endocannabinoid system.[1][2] Specifically, it serves as a colorimetric substrate for Fatty Acid Amide Hydrolase (FAAH), a key enzyme responsible for the degradation of the endogenous cannabinoid anandamide and other related signaling lipids.[1][3] Understanding the kinetics and inhibition of FAAH is paramount in the development of therapeutics for pain, inflammation, and various neurological disorders. This guide provides an in-depth overview of AmNA, including its mechanism, experimental protocols, and its role in the broader context of endocannabinoid signaling.

Core Compound Data

| Property | Value | Source |

| CAS Number | 1175954-87-6 | [1] |

| Synonym | AmNA | [1] |

| Molecular Formula | C₂₆H₃₆N₂O₃ | [1] |

| Molecular Weight | 424.6 g/mol | [1] |

| Primary Function | Colorimetric substrate for FAAH activity | [1][2] |

| Product of Hydrolysis | m-nitroaniline | [1] |

| Molar Extinction Coefficient (ε) of m-nitroaniline | 13,500 M⁻¹cm⁻¹ at 410 nm | [1] |

Mechanism of Action

This compound is specifically designed to measure the activity of Fatty Acid Amide Hydrolase. FAAH is a serine hydrolase that cleaves the amide bond of various fatty acid amides.[4] In an experimental setting, FAAH recognizes and hydrolyzes AmNA, releasing arachidonic acid and a yellow-colored compound, m-nitroaniline. The intensity of the yellow color, which can be quantified by measuring its absorbance at 410 nm, is directly proportional to the amount of m-nitroaniline produced and thus to the enzymatic activity of FAAH.[1] This principle allows for a straightforward and continuous colorimetric assay to determine FAAH activity and to screen for potential inhibitors.

Endocannabinoid Signaling Pathway

The degradation of endocannabinoids like anandamide by FAAH is a critical step in regulating their signaling. By breaking down anandamide, FAAH terminates its effects on cannabinoid receptors (CB1 and CB2).[5][6][7] Inhibiting FAAH leads to elevated anandamide levels, which can have therapeutic benefits. The following diagram illustrates the metabolic pathway of anandamide and the role of FAAH.

Experimental Protocols

Colorimetric FAAH Activity Assay Protocol

This protocol is adapted from standard FAAH inhibitor screening assays and is tailored for the use of this compound.

1. Materials and Reagents:

-

Recombinant human or rat FAAH

-

This compound (AmNA)

-

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

-

Dimethyl sulfoxide (DMSO)

-

96-well clear, flat-bottom microplate

-

Spectrophotometer capable of reading absorbance at 410 nm

-

Known FAAH inhibitor for positive control (e.g., URB597)

2. Reagent Preparation:

-

FAAH Assay Buffer: Prepare the buffer and store it at 4°C.

-

FAAH Enzyme: Thaw the enzyme on ice and dilute it to the desired concentration in ice-cold FAAH Assay Buffer. The optimal concentration should be determined empirically.

-

AmNA Substrate Stock Solution: Prepare a stock solution of AmNA in DMSO.

-

Inhibitor Stock Solution: Prepare a stock solution of the test compound and the positive control inhibitor (e.g., URB597) in DMSO.

3. Assay Procedure:

-

Add the following to the wells of the 96-well plate:

-

Blank (No Enzyme) Wells: 180 µL of FAAH Assay Buffer and 10 µL of DMSO.

-

100% Activity (No Inhibitor) Wells: 170 µL of FAAH Assay Buffer, 10 µL of diluted FAAH enzyme, and 10 µL of DMSO.

-

Inhibitor Wells: 170 µL of FAAH Assay Buffer, 10 µL of diluted FAAH enzyme, and 10 µL of the inhibitor solution at various concentrations.

-

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding 10 µL of the AmNA substrate solution to all wells.

-

Immediately begin monitoring the change in absorbance at 410 nm over time (kinetic assay) at 37°C. Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 30 minutes) at 37°C and then measure the final absorbance.

4. Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

For a kinetic assay, determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.

-

Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [(V₀_no_inhibitor - V₀_with_inhibitor) / V₀_no_inhibitor] * 100

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Experimental Workflow for FAAH Inhibitor Screening

The following diagram outlines a typical workflow for screening potential FAAH inhibitors using a colorimetric assay with this compound.

Quantitative Data for FAAH Inhibitors

| Inhibitor | Target | IC₅₀ | Assay Conditions | Source |

| URB597 | FAAH | 1.6 nM | [³H]-anandamide hydrolysis in BV-2 cells | [8] |

| URB597 | FAAH | ~1.9 nM | [³H]-2-AG hydrolysis in primary microglia | [8] |

| URB597 | FAAH | pI₅₀: 7.19 (pH 6.0), 7.75 (pH 8.0) | Rat brain anandamide hydrolysis | [9] |

Note: pI₅₀ is the negative logarithm of the IC₅₀ value. IC₅₀ values are highly dependent on assay conditions, including substrate concentration, pH, and incubation time.

Conclusion

This compound is a valuable and accessible tool for the colorimetric measurement of Fatty Acid Amide Hydrolase activity. Its use in a well-designed assay can provide reliable data for the characterization of FAAH kinetics and the screening of potential inhibitors. This technical guide provides the foundational knowledge and protocols necessary for researchers to effectively utilize AmNA in their studies of the endocannabinoid system and in the pursuit of novel therapeutics.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fatty acid amide hydrolase substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Identification of a Novel Endocannabinoid-Hydrolyzing Enzyme Expressed by Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The potency of the fatty acid amide hydrolase inhibitor URB597 is dependent upon the assay pH - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Unveiling Enzyme Kinetics: A Detailed Protocol for FAAH Activity Assay Using Arachidonoyl m-Nitroaniline

For Immediate Release

[City, State] – [Date] – In a significant contribution to endocannabinoid research, a detailed protocol for the Fatty Acid Amide Hydrolase (FAAH) activity assay using the chromogenic substrate Arachidonoyl m-Nitroaniline (AmNA) is now available. This application note provides researchers, scientists, and drug development professionals with a comprehensive methodology to accurately measure FAAH activity, a critical enzyme in the endocannabinoid signaling pathway. The protocol is designed to be accessible and reproducible, facilitating high-throughput screening of potential FAAH inhibitors and advancing our understanding of endocannabinoid system modulation.

Fatty Acid Amide Hydrolase is a key serine hydrolase responsible for the degradation of the endogenous cannabinoid anandamide (AEA) and other fatty acid amides.[1][2][3] By hydrolyzing these signaling lipids, FAAH terminates their biological effects, playing a crucial role in regulating pain, inflammation, and neurological processes.[1] Inhibition of FAAH is a promising therapeutic strategy for a variety of conditions, as it enhances and prolongs the signaling of endocannabinoids.[4]

The provided protocol details a colorimetric assay where the hydrolysis of this compound by FAAH releases the yellow product, m-nitroaniline.[5] The rate of m-nitroaniline formation, measured spectrophotometrically, is directly proportional to the FAAH activity. This method offers a convenient and continuous assay for monitoring enzyme kinetics and screening inhibitor libraries.

Endocannabinoid Signaling Pathway and FAAH

The endocannabinoid system is a complex lipid signaling network that modulates a wide range of physiological processes. The primary endocannabinoids, anandamide (AEA) and 2-arachidonoylglycerol (2-AG), are synthesized on demand and act on cannabinoid receptors (CB1 and CB2). FAAH is the principal enzyme responsible for the inactivation of AEA, hydrolyzing it into arachidonic acid and ethanolamine, thus terminating its signaling.[6]

Experimental Protocols

This section provides a detailed methodology for the determination of FAAH activity using this compound (AmNA) as a substrate.

Materials and Reagents

| Reagent | Supplier | Catalog Number | Storage |

| This compound (AmNA) | Cayman Chemical | 10169 | -20°C |

| Recombinant Human FAAH | Cayman Chemical | 700302 | -80°C |

| Tris-HCl | Sigma-Aldrich | T5941 | Room Temp |

| EDTA | Sigma-Aldrich | E9884 | Room Temp |

| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 | 4°C |

| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 | Room Temp |

| 96-well, clear, flat-bottom plates | Corning | 3596 | Room Temp |

Reagent Preparation

-

FAAH Assay Buffer (125 mM Tris-HCl, 1 mM EDTA, 0.1% BSA, pH 9.0):

-

Dissolve Tris base and EDTA in deionized water.

-

Adjust the pH to 9.0 with HCl.

-

Add BSA to a final concentration of 0.1% (w/v).

-

Store at 4°C.

-

-

AmNA Substrate Stock Solution (10 mM):

-

Dissolve this compound in DMSO to a final concentration of 10 mM.

-

Store in small aliquots at -20°C, protected from light.

-

-

FAAH Enzyme Working Solution:

-

On the day of the experiment, thaw the recombinant FAAH enzyme on ice.

-

Dilute the enzyme to the desired concentration in ice-cold FAAH Assay Buffer. The optimal concentration should be determined empirically but is typically in the range of 1-10 µg/mL.

-

FAAH Activity Assay Protocol

The following protocol is designed for a 96-well plate format with a final reaction volume of 200 µL.

-

Plate Setup:

-

Blank (No Enzyme Control): 190 µL of FAAH Assay Buffer.

-

Enzyme Control (100% Activity): 180 µL of FAAH Assay Buffer and 10 µL of FAAH Enzyme Working Solution.

-

Test Wells (for Inhibitors): 170 µL of FAAH Assay Buffer, 10 µL of FAAH Enzyme Working Solution, and 10 µL of inhibitor solution.

-

-

Pre-incubation:

-

Add the components as described above to the respective wells of the 96-well plate.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

-

Reaction Initiation:

-

To all wells, add 10 µL of the AmNA Substrate Stock Solution (10 mM) to achieve a final concentration of 500 µM.

-

Mix the contents of the wells thoroughly, avoiding bubbles.

-

-

Measurement:

-

Immediately begin measuring the absorbance at 410 nm using a microplate reader.

-

Kinetic Assay: Record the absorbance every minute for 10-30 minutes at 37°C.

-

Endpoint Assay: Incubate the plate at 37°C for a fixed time (e.g., 30 minutes) and then measure the final absorbance at 410 nm.

-

Data Analysis

-

Calculate the change in absorbance (ΔAbs):

-

For kinetic assays, determine the rate of reaction (V) from the linear portion of the absorbance vs. time plot (V = ΔAbs / Δtime).

-

For endpoint assays, subtract the absorbance of the blank from the absorbance of the enzyme control and test wells.

-

-

Calculate FAAH Activity:

-

Use the Beer-Lambert law (A = εcl) to calculate the concentration of m-nitroaniline produced.

-

The molar extinction coefficient (ε) of m-nitroaniline at 410 nm is 13,500 M⁻¹cm⁻¹.[5]

-

The path length (l) for a standard 96-well plate is typically calculated based on the volume in the well (for 200 µL, it is approximately 0.5 cm, but should be empirically determined for the specific plate reader).

-

Activity (mol/min/mg) = (V * reaction volume) / (ε * l * amount of enzyme in mg)

-

-

Inhibitor Studies:

-

Calculate the percentage of inhibition: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Quantitative Data

The following table summarizes key quantitative parameters relevant to the FAAH activity assay. Note that kinetic constants can vary depending on the specific assay conditions and enzyme source.

| Parameter | Value | Reference |

| Substrate | This compound (AmNA) | - |

| Product | m-Nitroaniline | [5] |

| Wavelength for Detection | 410 nm | [5] |

| Molar Extinction Coefficient (ε) of m-nitroaniline | 13,500 M⁻¹cm⁻¹ | [5] |

| Optimal pH | ~9.0 | [1] |

| Assay Temperature | 37°C | [1] |

| Reference Kinetic Constants (for Arachidonoyl p-nitroaniline with Dictyostelium FAAH) | ||

| Kₘ | 15.6 ± 2.1 µM | [7] |

| Vₘₐₓ | 1.8 ± 0.07 nmol/min/mg | [7] |

| kcat | 0.0016 s⁻¹ | [7] |

| kcat/Kₘ | 102.5 M⁻¹s⁻¹ | [7] |

Note: The kinetic constants provided are for the related substrate Arachidonoyl p-nitroaniline and Dictyostelium FAAH and should be used as a reference.[7] Researchers should determine the specific kinetic parameters for AmNA with their enzyme of interest under their experimental conditions.

This comprehensive protocol and the accompanying data provide a solid foundation for researchers to reliably measure FAAH activity and to screen for novel inhibitors, ultimately contributing to the development of new therapeutics targeting the endocannabinoid system.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. sigmaaldrich.cn [sigmaaldrich.cn]

- 3. Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]

- 4. iris.cnr.it [iris.cnr.it]

- 5. caymanchem.com [caymanchem.com]

- 6. Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of Arachidonoyl m-Nitroaniline in a 96-Well Plate Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidonoyl m-Nitroaniline (AmNA) is a chromogenic substrate for Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid signaling pathway.[1][2][3][4] FAAH is responsible for the degradation of endogenous cannabinoids, such as anandamide, thereby terminating their signaling.[5][6] Inhibition of FAAH is a promising therapeutic strategy for various conditions, including pain, inflammation, and anxiety. This document provides detailed protocols for using AmNA in a 96-well plate format to measure FAAH activity and to screen for FAAH inhibitors. The assay is based on the enzymatic hydrolysis of AmNA by FAAH, which releases the yellow-colored product m-nitroaniline.[2][7] The rate of m-nitroaniline formation is directly proportional to FAAH activity and can be conveniently measured using a spectrophotometer.[2][7]

Principle of the Assay

The enzymatic reaction involves the hydrolysis of the amide bond in this compound by FAAH, yielding arachidonic acid and m-nitroaniline. The product, m-nitroaniline, has a distinct yellow color and can be quantified by measuring its absorbance at approximately 410 nm.[2][7] The molar extinction coefficient of m-nitroaniline at this wavelength is approximately 13,500 M⁻¹cm⁻¹.[2][7] This colorimetric method provides a simple and robust platform for high-throughput screening of FAAH inhibitors in a 96-well plate format.

Data Presentation

Table 1: Properties of this compound (AmNA)

| Property | Value |

| CAS Number | 1175954-87-6 |

| Molecular Formula | C₂₆H₃₆N₂O₃ |

| Molecular Weight | 424.6 g/mol |

| Appearance | Yellow to orange solid |

| Solubility | Soluble in DMSO and Ethanol |

| Excitation Wavelength | Not Applicable (Colorimetric) |

| Emission Wavelength | Not Applicable (Colorimetric) |

| Absorbance Maximum of Product | ~410 nm |

| Molar Extinction Coefficient (ε) of m-nitroaniline | ~13,500 M⁻¹cm⁻¹ at 410 nm[2][7] |

Table 2: Kinetic Parameters of FAAH Substrates

| Substrate | Enzyme Source | Kₘ (µM) | Vₘₐₓ (nmol/min/mg) | Reference |

| Arachidonoyl p-Nitroaniline (ApNA) | Dictyostelium HIS-FAAH | 15.3 ± 2.1 | 125 ± 5.4 | [8] |

| Decanoyl p-Nitroaniline (DpNA) | Dictyostelium HIS-FAAH | 21.7 ± 3.5 | 100 ± 6.2 | [8] |

| This compound (AmNA) | Mammalian FAAH | Not Reported | Not Reported | It is recommended to determine the Kₘ value empirically. |

Table 3: IC₅₀ Values of Known FAAH Inhibitors

| Inhibitor | Enzyme Source | Assay Type | IC₅₀ (nM) | Reference |

| URB597 | Rat Brain Homogenate | Radiometric | ~10 | [9] |

| JZP327A | Human Recombinant FAAH | Enzymatic | 11 | |

| OL-135 | Human FAAH | Enzymatic | 208 ± 35 | |

| PF-3845 | Rat Liver Microsomes | Fluorometric | 7.2 | |

| Ibu-AM5 | Rat Brain Homogenate | Radiometric | 4,100 | [9] |

Experimental Protocols

Protocol 1: Determination of FAAH Activity using this compound

This protocol describes the measurement of FAAH activity in a 96-well plate format.

Materials:

-

This compound (AmNA)

-

FAAH enzyme (recombinant or from tissue homogenates)

-

Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA

-

DMSO or Ethanol (for dissolving AmNA)

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 410 nm

Procedure:

-

Preparation of Reagents:

-

AmNA Stock Solution: Prepare a 10 mM stock solution of AmNA in DMSO or ethanol. Store at -20°C.

-

FAAH Enzyme Solution: Dilute the FAAH enzyme to the desired concentration in ice-cold Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

-

-

Assay Procedure:

-

Add 50 µL of Assay Buffer to all wells.

-

Add 50 µL of the diluted FAAH enzyme solution to the sample wells.

-

For the blank (no enzyme control) wells, add 50 µL of Assay Buffer instead of the enzyme solution.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 100 µL of the AmNA substrate working solution to all wells. The final volume in each well will be 200 µL.

-

Immediately start measuring the absorbance at 410 nm in kinetic mode at 37°C for 15-30 minutes, taking readings every minute.

-

-

Data Analysis:

-

Subtract the absorbance readings of the blank wells from the corresponding sample wells.

-

Determine the rate of the reaction (V₀) by calculating the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).

-

Convert the rate from ΔAbs/min to nmol/min/mg of protein using the Beer-Lambert law:

-

Activity (nmol/min/mg) = (V₀ * 10^9) / (ε * l * [Protein])

-

Where:

-

V₀ = Initial reaction rate (ΔAbs/min)

-

ε = Molar extinction coefficient of m-nitroaniline (13,500 M⁻¹cm⁻¹)

-

l = Path length of the sample in the well (cm). This needs to be determined for the specific microplate and volume used.

-

[Protein] = Concentration of protein in the well (mg/mL)

-

-

-

Protocol 2: Screening of FAAH Inhibitors

This protocol is designed for screening potential FAAH inhibitors.

Materials:

-

All materials from Protocol 1

-

Test compounds (potential inhibitors)

-

Known FAAH inhibitor (e.g., URB597) as a positive control

Procedure:

-

Preparation of Reagents:

-

Prepare AmNA stock solution, FAAH enzyme solution, and substrate working solution as described in Protocol 1.

-

Inhibitor Solutions: Prepare stock solutions of test compounds and the positive control in DMSO. Create a dilution series to test a range of concentrations.

-

-

Assay Procedure:

-

Set up the following wells in a 96-well plate:

-

100% Activity Control (No Inhibitor): 50 µL Assay Buffer, 50 µL FAAH enzyme, 10 µL DMSO (or vehicle).

-

Test Inhibitor Wells: 50 µL Assay Buffer, 50 µL FAAH enzyme, 10 µL of test compound dilution.

-

Positive Control Wells: 50 µL Assay Buffer, 50 µL FAAH enzyme, 10 µL of known inhibitor dilution.

-

Blank (No Enzyme) Wells: 100 µL Assay Buffer, 10 µL DMSO.

-

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.

-

Initiate the reaction by adding 90 µL of the AmNA substrate working solution to all wells. The final volume will be 200 µL.

-

Measure the absorbance at 410 nm kinetically as described in Protocol 1.

-

-

Data Analysis:

-

Calculate the reaction rates (V₀) for all wells as described in Protocol 1.

-

Calculate the percentage of inhibition for each inhibitor concentration using the following formula:

-

% Inhibition = [1 - (V₀_inhibitor / V₀_no_inhibitor)] * 100

-

-

Plot the % inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a sigmoidal dose-response curve.

-

Mandatory Visualizations

FAAH Signaling Pathway

Caption: FAAH terminates anandamide signaling by hydrolysis.

Experimental Workflow for FAAH Inhibitor Screening

Caption: Workflow for 96-well plate FAAH inhibitor screening.

References

- 1. The endocannabinoid hydrolase FAAH is an allosteric enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Fluorimetric Assay of FAAH Activity [research.unite.it]

- 6. db.cngb.org [db.cngb.org]

- 7. caymanchem.com [caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Arachidonoyl m-Nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidonoyl m-Nitroaniline (AmNA) is a chromogenic substrate used for the measurement of Fatty Acid Amide Hydrolase (FAAH) activity. FAAH is a key serine hydrolase in the endocannabinoid system, primarily responsible for the degradation of the endogenous cannabinoid anandamide (AEA) and other fatty acid amides. By hydrolyzing these signaling lipids, FAAH terminates their biological effects, playing a crucial role in regulating pain, inflammation, and neurological processes. Inhibition of FAAH is a significant area of interest for therapeutic drug development.

The enzymatic activity of FAAH on AmNA results in the hydrolysis of the amide bond, releasing arachidonic acid and the yellow-colored product, m-nitroaniline. The rate of m-nitroaniline formation is directly proportional to FAAH activity and can be quantified spectrophotometrically, providing a convenient method for high-throughput screening of FAAH inhibitors and for studying enzyme kinetics.

Solubility Data

Proper dissolution of this compound is critical for accurate and reproducible experimental results. The solubility of AmNA has been determined in two common laboratory solvents, Dimethyl Sulfoxide (DMSO) and ethanol.

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | 50 mg/mL[1] |

| Ethanol | 50 mg/mL[1] |

For the preparation of stock solutions, it is recommended to dissolve this compound in either DMSO or ethanol at a concentration of 50 mg/mL. These stock solutions can then be further diluted in an appropriate assay buffer for the enzymatic reaction.

Signaling Pathway of FAAH in Endocannabinoid Regulation

Fatty Acid Amide Hydrolase (FAAH) is a central enzyme in the endocannabinoid signaling pathway. Its primary function is to terminate the signaling of N-arachidonoylethanolamine (anandamide), a key endocannabinoid. Anandamide is synthesized "on-demand" from membrane lipid precursors in postsynaptic neurons and acts as a retrograde messenger, binding to and activating presynaptic cannabinoid receptors (CB1). This activation leads to the inhibition of neurotransmitter release, thereby modulating synaptic transmission. FAAH, located on the postsynaptic membrane, hydrolyzes anandamide into arachidonic acid and ethanolamine, thus controlling the duration and magnitude of anandamide's effects.

Experimental Protocols

Principle of the Colorimetric FAAH Activity Assay

The assay is based on the enzymatic hydrolysis of this compound by FAAH. This reaction releases m-nitroaniline, a chromophore that absorbs light at a specific wavelength. The increase in absorbance is measured over time using a spectrophotometer or microplate reader. The rate of this increase is proportional to the FAAH activity in the sample.

Required Materials

-

This compound (AmNA)

-

DMSO or Ethanol (for stock solution)

-

FAAH enzyme (recombinant or from tissue/cell lysates)

-

Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

-

96-well microplate (clear, flat-bottom)

-

Microplate reader capable of measuring absorbance at 410 nm

-

m-Nitroaniline (for standard curve)

Preparation of Reagents

-

AmNA Stock Solution: Prepare a 10 mM stock solution of AmNA in DMSO or ethanol. Based on a molecular weight of 424.58 g/mol , this corresponds to approximately 4.25 mg/mL. Store at -20°C, protected from light.

-

Assay Buffer: Prepare a 1X working solution of the assay buffer.

-

FAAH Enzyme Solution: Dilute the FAAH enzyme to the desired concentration in ice-cold Assay Buffer. The optimal concentration should be determined empirically through enzyme titration experiments.

-

m-Nitroaniline Standard Curve: Prepare a series of dilutions of m-nitroaniline in the Assay Buffer (e.g., 0, 10, 20, 40, 60, 80, 100 µM) from a stock solution to generate a standard curve.

Experimental Workflow: FAAH Activity Assay

The following diagram outlines the key steps for performing the FAAH activity assay using this compound.

Assay Procedure

-

Set up the Microplate:

-

Blank Wells: Add Assay Buffer and the final concentration of the substrate solvent (DMSO or ethanol).

-

Enzyme Activity Wells: Add the diluted FAAH enzyme solution.

-

Inhibitor Wells (Optional): Add the diluted FAAH enzyme solution and the test inhibitor at various concentrations.

-

Standard Curve Wells: Add the m-nitroaniline standards.

-

-

Pre-incubation: If screening for inhibitors, pre-incubate the plate with the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at the desired temperature (e.g., 37°C) to allow for inhibitor binding.

-

Initiate the Reaction: Add the this compound substrate to all wells except the standard curve wells to start the enzymatic reaction. The final substrate concentration should be optimized but is typically in the low micromolar range.

-

Measure Absorbance:

-